molecular formula C17H18Cl2O4S B2935304 3-Methyl-4-(propan-2-yl)phenyl 2,5-dichloro-4-methoxybenzene-1-sulfonate CAS No. 2361828-45-5

3-Methyl-4-(propan-2-yl)phenyl 2,5-dichloro-4-methoxybenzene-1-sulfonate

Cat. No.: B2935304
CAS No.: 2361828-45-5
M. Wt: 389.29
InChI Key: LGMLRQGWRBNEGE-UHFFFAOYSA-N
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Description

The compound “3-Methyl-4-(propan-2-yl)phenyl 2,5-dichloro-4-methoxybenzene-1-sulfonate” is a complex organic molecule. It contains several functional groups, including a sulfonate group, a methoxy group, and a phenyl group. These functional groups can greatly influence the properties and reactivity of the compound .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and aromatic rings. The presence of these groups would likely result in a highly conjugated system, which could have interesting electronic properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the sulfonate group is typically a good leaving group, which could make the compound susceptible to nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a sulfonate group could make the compound highly polar and soluble in water .

Scientific Research Applications

Julia-Kocienski Olefination

The Julia-Kocienski olefination reaction utilizes sulfones for the synthesis of alkenes and dienes from carbonyl compounds. Sulfones, including those similar in functionality to the queried compound, have been demonstrated to afford 1,2-disubstituted alkenes and dienes in good yields and stereoselectivities. This process is a cornerstone in the synthesis of complex molecules, such as methoxylated stilbenes, illustrating the sulfonate's role in facilitating carbon-carbon bond formation (Alonso et al., 2005).

Sulfonate Activation of Electrophilic Reagents

The reaction of sulfur trioxide with ylides to form stable sulfonate adducts highlights the sulfonate group's ability to activate electrophilic reagents. This capacity is crucial in various synthetic routes, enabling the formation of compounds with significant complexity. The synthesis of stable adducts showcases the sulfonate's role in expanding the toolbox available for organic synthesis (Semerikov et al., 1988).

Neighboring Group Participation

The sulfonate group can also influence solvolytic reactions through neighboring group participation, affecting the reaction rate and product distribution. This property is crucial in designing synthetic strategies where selective activation or stabilization of intermediates is desired, demonstrating the sulfonate group's impact on reaction mechanisms and outcomes (Winstein et al., 1958).

Antimicrobial Activity

Compounds containing sulfonate groups have been investigated for their antimicrobial properties, highlighting the potential of sulfonate-containing molecules in medicinal chemistry. The ability to inhibit the growth of bacteria such as S. aureus and E. coli suggests the role of sulfonate derivatives in developing new antibacterial agents (Mutreja et al., 1980).

Mechanism of Action

Without specific context or additional information, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological molecules .

Future Directions

Future research on this compound could involve exploring its potential applications, such as its use in drug development or materials science. Additionally, more detailed studies could be conducted to fully understand its physical and chemical properties .

Properties

IUPAC Name

(3-methyl-4-propan-2-ylphenyl) 2,5-dichloro-4-methoxybenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2O4S/c1-10(2)13-6-5-12(7-11(13)3)23-24(20,21)17-9-14(18)16(22-4)8-15(17)19/h5-10H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGMLRQGWRBNEGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OS(=O)(=O)C2=C(C=C(C(=C2)Cl)OC)Cl)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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